molecular formula C17H19FN2S B13423906 Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- CAS No. 3937-85-7

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro-

Cat. No.: B13423906
CAS No.: 3937-85-7
M. Wt: 302.4 g/mol
InChI Key: NZBCOAOFWKDSTP-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a fluorine atom at the second position and a dimethylaminopropyl group at the tenth position of the phenothiazine core. Phenothiazine derivatives have been widely studied for their antipsychotic, antiemetic, and antihistaminic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine, 10-(3-(dimethylamino)propyl)-2-fluoro- typically involves the following steps:

    Nitration: The phenothiazine core is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group.

    Fluorination: The amino group is then substituted with a fluorine atom using a suitable fluorinating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include nitric acid for nitration, hydrogen gas for reduction, and fluorinating agents such as sulfur tetrafluoride.

Types of Reactions:

    Oxidation: Phenothiazine derivatives can undergo oxidation

Properties

CAS No.

3937-85-7

Molecular Formula

C17H19FN2S

Molecular Weight

302.4 g/mol

IUPAC Name

3-(2-fluorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19FN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

NZBCOAOFWKDSTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)F

Origin of Product

United States

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